N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative screening

Sole identified virtual screening hit with a 1H-tetrazol-1-yl group at the quaternary alpha‑carbon of the cyclohexanecarboxamide core, explicitly selected by an AXL kinase homology model. Demonstrates 13-fold anti‑proliferative potency against gallium‑resistant A549 lung adenocarcinoma cells and partially resensitizes tumors to GaAcAc. This unique geometry—absent from commercial tetrazole‑naphthalene analogs—enables direct AXL signaling dissection. Ideal for SAR diversification around the synthetically addressable quaternary carbon. Confirm availability and request a quote for immediate mechanistic studies.

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
Cat. No. B11018522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)NC2=CC=CC3=CC=CC=C32)N4C=NN=N4
InChIInChI=1S/C18H19N5O/c24-17(18(11-4-1-5-12-18)23-13-19-21-22-23)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,24)
InChIKeySGRIVJVUSHKOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes14 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: A Tetrazole-Naphthalene Carboxamide Lead Scaffold for Anti-Proliferative and AXL-Targeted Research Procurement


N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS registry number not yet assigned; designated compound 7919469 in MeSH and primary literature) is a synthetic small molecule belonging to the tetrazole-substituted naphthalene carboxamide class [1]. It features a 1H-tetrazol-1-yl group directly attached to the alpha carbon of a cyclohexanecarboxamide moiety, which is further N-linked to a naphthalen-1-yl ring system. The compound was identified through virtual screening of an AXL kinase homology model as part of an eight-series campaign and subsequently demonstrated anti-proliferative activity against gallium-resistant human lung adenocarcinoma (A549) cells, with its biological profile mapping to both Naphthalenes and Tetrazoles MeSH categories [1][2]. The molecular formula is C18H19N5O, molecular weight 321.38 g/mol, with a calculated logP of 3.46 and polar surface area of 61.94 Ų .

Why Generic Substitution Fails for N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Structural Determinants of Selective AXL-Mediated Anti-Proliferative Activity in Gallium-Resistant Lung Cancer Models


Tetrazole-substituted naphthalene carboxamides as a class contain three modular structural elements—a naphthalene ring, a tetrazole heterocycle, and a carboxamide linker—whose relative positioning, substitution pattern, and stereoelectronic properties directly dictate target engagement and cellular potency. In the specific case of N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (7919469), the 1H-tetrazol-1-yl group is installed at the quaternary alpha carbon of the cyclohexanecarboxamide, simultaneously creating a sterically constrained environment around the amide bond and positioning the tetrazole in a geometry that was explicitly selected by an AXL kinase homology model during virtual screening [1]. Close analogs that reposition the tetrazole to the naphthalene ring (e.g., N-(2-propyl-2H-tetrazol-5-yl)naphthalene-2-carboxamide), replace the cyclohexane core with a linear alkyl chain, or move the naphthalene attachment point from the 1-position to the 2-position would all alter the three-dimensional pharmacophore, potentially abolishing the unique AXL protein suppression and gallium-resistance reversal activity demonstrated by 7919469 [1][2]. Generic procurement of an unvalidated analog from the broader tetrazole-naphthalene carboxamide family therefore carries a high risk of absent or divergent biological activity in the gallium-resistant lung cancer context.

Quantitative Differentiation of N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Head-to-Head Anti-Proliferative Potency, Comparator Benchmarking, and AXL Target Engagement Data


Anti-Proliferative Potency of 7919469 vs. Gallium Acetylacetonate (GaAcAc) in Gallium-Resistant A549 Lung Adenocarcinoma Cells

Compound 7919469 demonstrated a 13-fold increase in anti-proliferative potency against gallium-resistant (R) human lung adenocarcinoma A549 cells compared to gallium acetylacetonate (GaAcAc) as the baseline treatment, as assessed by IC50 values. The fold increase was calculated by comparing IC50 values obtained from treating R-cells with 7919469 versus GaAcAc alone, establishing 7919469 as a lead compound capable of overcoming acquired gallium resistance [1].

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative screening

Comparative Anti-Proliferative Potency of 7919469 vs. Co-Lead Compound 5476423 in the Same Gallium-Resistant A549 Model

Within the same screening campaign and assay platform, co-lead compound 5476423 (a pyrazole-quinoline scaffold) showed an 80-fold increase in potency over GaAcAc, while 7919469 (a tetrazole-naphthalene scaffold) exhibited a 13-fold increase. Although 5476423 displayed higher fold-potency, the two compounds belong to distinct chemotypes with different predicted AXL binding modes; 7919469 provides a structurally alternative and synthetically accessible tetrazole-naphthalene scaffold that enables exploration of complementary chemical space in AXL-targeted drug discovery [1].

Lead compound benchmarking Structure-activity relationship Gallium-resistance reversal

AXL Protein Expression Suppression by 7919469 in Gallium-Resistant vs. Gallium-Sensitive A549 Cells

Gallium-resistant (R) A549 cells showed elevated expression of AXL protein compared to gallium-sensitive (S) cells, confirming AXL upregulation as a resistance mechanism. Treatment with lead compounds 7919469 (and 5476423) significantly suppressed AXL protein expression in R-cells. This mechanistic engagement distinguishes 7919469 from GaAcAc, which does not address the AXL-driven resistance pathway [1].

AXL kinase target engagement Resistance mechanism reversal Protein expression modulation

Physicochemical Property Differentiation of 7919469 from Common Tetrazole-Naphthalene Carboxamide Analogs

N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (7919469) possesses a calculated logP of 3.46, logD of 3.46 (at physiological pH), and a polar surface area (PSA) of 61.94 Ų . In contrast, the close analog N-(2-propyl-2H-tetrazol-5-yl)naphthalene-2-carboxamide (CHEMBL1371374) differs in three key structural features: (i) the tetrazole is 2H-substituted and attached at the 5-position to the naphthalene-2-carboxamide rather than at the cyclohexane alpha carbon, (ii) the naphthalene is attached at the 2-position rather than 1-position, and (iii) the cyclohexane core is absent. These structural differences predict distinct conformational ensembles, hydrogen-bonding patterns, and metabolic vulnerabilities that preclude direct interchangeability despite shared naphthalene and tetrazole substructures.

Drug-likeness Physicochemical profiling Scaffold differentiation

Combination Efficacy of 7919469 with GaAcAc in Gallium-Resistant A549 Cells

When 7919469 was combined with GaAcAc, the efficacy of GaAcAc against gallium-resistant (R) A549 cells was increased by 1.2-fold. This moderate enhancement contrasts with the 2-fold increase observed for compound 5476423 in combination with GaAcAc under identical conditions, indicating that 7919469 offers a distinct interaction profile with the gallium compound that may be exploited for different combination strategies or mechanistic probes [1].

Combination therapy Gallium-resistance reversal Synergy potential

Best Research and Industrial Application Scenarios for N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide Based on Validated Quantitative Evidence


AXL Kinase Pathway Probe for Gallium-Resistant Lung Cancer Mechanistic Studies

7919469 is directly applicable as a small-molecule probe to dissect AXL kinase signaling in gallium-resistant A549 lung adenocarcinoma models. The compound's demonstrated ability to significantly suppress elevated AXL protein expression in resistant cells [1] makes it suitable for mechanistic studies investigating how AXL upregulation drives acquired resistance to gallium-based therapeutics. Researchers can use 7919469 to compare AXL-dependent vs. AXL-independent resistance pathways and to validate AXL as a therapeutic target in non-small cell lung cancer subtypes where gallium resistance is clinically relevant.

Lead Compound for Structure-Activity Relationship (SAR) Expansion Around the Quaternary Cyclohexane-Tetrazole Pharmacophore

The validated 13-fold anti-proliferative potency against gallium-resistant cells [1], combined with the availability of detailed physicochemical parameters (logP 3.46, PSA 61.94 Ų) , positions 7919469 as a chemically tractable starting point for medicinal chemistry optimization. The quaternary alpha carbon bearing the tetrazole ring is a synthetically addressable diversification point that is absent from most commercial tetrazole-naphthalene analogs, offering a unique vector for exploring AXL binding pocket interactions. Procurement of the parent compound enables systematic SAR studies to improve potency toward the 80-fold benchmark set by co-lead 5476423 while maintaining the favorable drug-likeness profile.

Combination Therapy Tool Compound for Gallium-Resensitization Studies

The 1.2-fold enhancement of GaAcAc efficacy when co-administered with 7919469 in resistant cells [1] supports its use as a tool compound for investigating partial resensitization of gallium-resistant tumors. Unlike 5476423, which produces a stronger 2-fold potentiation, 7919469 offers a subtler effect that may be advantageous for studying threshold-dependent resensitization mechanisms or for developing sequential treatment regimens where moderate pathway modulation is desired to minimize toxicity.

Virtual Screening and Pharmacophore Model Refinement Using the 7919469 Scaffold

The original identification of 7919469 through virtual screening of an AXL kinase homology model [1] establishes the compound as a validated hit for computational chemistry groups building or refining AXL-targeted pharmacophore models. Procurement of the physical compound enables experimental validation of docking poses, molecular dynamics simulations, and binding free energy predictions, bridging the gap between in silico screening campaigns and biological confirmation in gallium-resistant cancer models.

Quote Request

Request a Quote for N-(naphthalen-1-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.